3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-chloro-4-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.2ClH/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYDOMJLUMZVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=NC=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

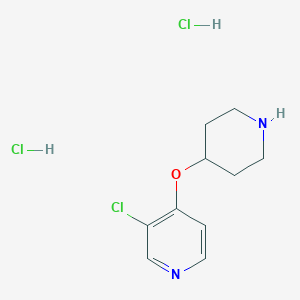

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 232.67 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. The piperidine moiety enhances its lipophilicity, which may facilitate cell membrane penetration and receptor binding.

Antitumor Activity

Research indicates that compounds similar to 3-Chloro-4-(piperidin-4-yloxy)pyridine have shown promising antitumor effects. For instance, derivatives with a similar scaffold have been reported to exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Ovarian | 5.0 | Apoptosis induction |

| Compound B | Breast | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi. For example, studies have shown moderate activity against Staphylococcus aureus and Candida albicans, indicating potential as an antibacterial and antifungal agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | Moderate |

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been highlighted in various studies.

Case Studies

- Antitumor Efficacy Study : A study conducted on a series of piperidine derivatives, including 3-Chloro-4-(piperidin-4-yloxy)pyridine, revealed significant cytotoxic effects on ovarian cancer cells with an IC50 value of approximately 5 µM. This study emphasized the importance of structural modifications on enhancing biological activity.

- Antimicrobial Activity Evaluation : In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus with an MIC value of 32 µg/mL. The study concluded that further optimization could enhance its efficacy as an antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride has been investigated for its potential as a therapeutic agent. It has shown promise in the following areas:

- Receptor Binding Studies : The compound acts as a ligand, interacting with various biological receptors, which may modulate cellular pathways relevant to diseases such as cancer and neurological disorders.

- Drug Development : Its ability to bind selectively to biological targets positions it as a candidate for drug discovery, particularly in developing treatments for complex diseases.

Research indicates that this compound exhibits significant biological activity, including:

- Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, it increased the apoptotic cell population in MCF-7 breast cancer cells by approximately 33.43% .

- Antiviral Activity : Preliminary investigations suggest that it may possess antiviral properties, showing effectiveness against influenza A virus strains .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are under active investigation. It is believed to modulate biological pathways by binding to specific receptors or enzymes, thereby influencing various cellular processes.

Case Studies

Several studies have highlighted the applications of this compound:

- Receptor Interaction Study : A study explored the binding affinity of this compound to specific receptors involved in pain modulation. The results indicated a significant interaction that could lead to new analgesic therapies.

- Anticancer Research : In vitro assays demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, including breast and ovarian cancers, highlighting its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

3-Methyl-4-(piperidin-4-yloxy)pyridine Dihydrochloride

2-Methoxy-4-(piperidin-3-yloxy)pyridine Dihydrochloride

- Structure : Methoxy group at the 2-position and piperidin-3-yloxy at the 4-position.

- Molecular Weight: Not explicitly stated, but estimated to be ~267 g/mol based on formula C₁₁H₁₈Cl₂N₂O₂ .

- Key Differences : The methoxy group introduces electron-donating effects, which may influence binding to targets like serotonin or dopamine receptors.

Heterocyclic Core Modifications

Preparation Methods

Nucleophilic Substitution on 3-Chloropyridine Derivatives

A common route starts with 3-chloro-4-hydroxypyridine or related intermediates, where the hydroxyl group is substituted by the piperidin-4-yl group through nucleophilic substitution. The piperidine nitrogen is protected or unprotected depending on the synthetic step.

- Reaction conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) with a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, facilitating nucleophilic attack on the chloropyridine ring.

- Temperature: Room temperature to moderate heating (up to 130 °C) depending on the reactivity of substrates.

Use of Piperidine Derivatives

Piperidine derivatives such as tert-butyl 4-(5-chloro-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate have been used as intermediates. These are reacted with electrophiles under basic conditions to form the desired ether linkage.

- Example: In one method, tert-butyl 4-(5-chloro-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate was treated with sodium hydride in DMF followed by addition of an electrophile, then deprotected with hydrochloric acid to yield the dihydrochloride salt of the target compound.

Salt Formation

The dihydrochloride salt is formed by treatment of the free base compound with hydrochloric acid sources such as:

- Gaseous HCl

- Aqueous HCl solutions (e.g., 3N to 4N HCl in dioxane or ethanol)

- Dry HCl or HCl in organic solvents (ethyl acetate, isopropanol, methanol)

This step typically involves dissolution of the free base in a suitable solvent followed by addition of HCl and concentration or lyophilization to isolate the dihydrochloride salt as a solid.

Representative Experimental Data and Conditions

Notes on Solvent and Base Selection

- Solvents: Polar aprotic solvents such as DMF, dichloromethane, and 1,4-dioxane are preferred for nucleophilic substitution steps due to their ability to solubilize both organic and ionic species and stabilize anionic intermediates.

- Bases: Sodium hydride is commonly used for deprotonation of hydroxyl groups to generate alkoxides, which then attack the chloropyridine ring. Organic bases may also be employed depending on the substrate stability.

- Acid Sources: Hydrochloric acid sources vary in form and solvent compatibility, chosen to optimize salt formation and crystallinity of the final product.

Analytical and Purification Techniques

- Purification: Preparative HPLC and recrystallization from suitable solvents are used to purify intermediates and final products.

- Isolation: Lyophilization is employed to obtain amorphous solid forms of the dihydrochloride salt, improving stability and handling.

- Characterization: NMR (1H-NMR), LC-MS, and melting point analysis confirm the structure and purity of the compounds.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-chloro-4-hydroxypyridine and a piperidin-4-yloxy precursor. Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize transition states, with reaction temperatures optimized between 60–80°C to balance reactivity and decomposition risks . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of piperidine derivative to pyridine substrate) to account for steric hindrance from the piperidine ring .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard characterization includes:

- HPLC/LC-MS : To assess purity (>95% typically required for biological assays) and detect byproducts (e.g., unreacted starting materials or dechlorinated derivatives) .

- 1H/13C NMR : Confirm the presence of piperidin-4-yloxy protons (δ 3.2–3.8 ppm for N-adjacent CH₂ groups) and pyridine aromatic protons (δ 8.0–8.5 ppm) .

- Elemental Analysis : Verify stoichiometry of chlorine and nitrogen content (±0.3% deviation acceptable) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential HCl vapor release .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acidity with sodium bicarbonate before disposal .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Use LC-MS to identify trace byproducts (e.g., hydrolyzed piperidine rings) that may act as off-target modulators .

- Solvent Effects : Compare activity in aqueous vs. DMSO solutions; DMSO ≥0.1% can artificially enhance membrane permeability .

- Receptor Batch Variability : Validate assays with positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Methodological Answer:

- Lyophilization : Freeze-dry the compound in PBS (pH 7.4) to prevent hydrolysis of the piperidine-ether bond .

- Light Protection : Store solutions in amber vials to avoid photodegradation of the pyridine-chloro moiety .

- Buffering Agents : Use citrate buffers (pH 4.0–5.0) to stabilize the dihydrochloride salt form during in vitro assays .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., kinases). Focus on modifying the piperidine ring’s substituents to improve hydrophobic interactions .

- MD Simulations : Simulate >100 ns trajectories to assess derivative stability in binding pockets and identify residues critical for selectivity .

- QSAR Models : Corinate experimental IC₅₀ values with electronic parameters (e.g., Hammett constants for chloro substituents) to prioritize synthetic targets .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH, 14 days), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions .

- HPLC-PDA/HRMS : Detect degradation products (e.g., 3-chloro-4-hydroxypyridine from ether cleavage) and fragment ions (m/z 158.1 for dechlorinated species) .

- NMR Stability Mapping : Compare pre-/post-degradation spectra to track loss of piperidine methine signals (δ 4.1–4.3 ppm) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.